molecular formula C10H11F3N2O B13178464 N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide

N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B13178464
M. Wt: 232.20 g/mol
InChI Key: JHPPJXRPVMIDLC-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethyl group and a flexible 2-aminoethyl side chain. This structure classifies it as a valuable chemical intermediate and building block in life science research and organic synthesis . The compound's molecular formula is C₁₀H₁₁F₃N₂O, with the 2-aminoethyl group providing a primary amine functionality that can be utilized for further derivatization or conjugation . While specific pharmacological data for this exact compound is limited in the public domain, structural analogs containing the N-(2-aminoethyl)benzamide scaffold are frequently investigated for their biological activity. For instance, closely related compounds have been studied as potential inhibitors of proteolytic enzymes, such as cathepsin K, which is a significant target in osteoporosis research . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Researchers value this compound for developing novel enzyme inhibitors, protease probes, and as a precursor in synthesizing more complex molecules for high-throughput screening and drug discovery campaigns. This product is provided as a solid research-grade chemical. It is supplied 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14/h1-4H,5-6,14H2,(H,15,16)

InChI Key

JHPPJXRPVMIDLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Chlorinated Precursors and Nitrile Intermediates

This method is well-documented in recent patents and scientific literature, involving the following steps:

Step Description Reagents & Conditions Yield & Notes
1. Fluorination & Chlorination Starting with 2,3-dichlorotrifluorotoluene, fluorination and chlorination produce 2-fluoro-3-chlorotrifluoromethane Fluorination reagents, catalysts, heating to 60-260°C Cost-effective; avoids highly toxic reagents
2. Cyanide Substitution Nucleophilic substitution with sodium cyanide yields 2-chloro-6-trifluoromethylbenzonitrile Sodium cyanide, solvents like N,N-dimethylacetamide High yield (~87.6%) with GC purity >97.8%
3. Hydrolysis & Hydrogenation Conversion of nitrile to amide via hydrolysis and catalytic hydrogenation Sodium hydroxide, Pd/C catalyst, hydrogen Yields up to 89.9% with high purity

Advantages:

  • Uses relatively inexpensive raw materials.
  • The process avoids hazardous chlorinating agents in later steps.
  • High overall yields (>67%) and purity (>97%).

Environmental notes:

  • The process minimizes toxic waste and employs recyclable catalysts.

Direct Amidation of Benzoyl Chloride Derivatives

Another approach involves the amidation of trifluoromethyl benzoyl chlorides with aminoethylamines:

Step Description Reagents & Conditions Yield & Notes
1. Preparation of Benzoyl Chloride From trifluoromethylbenzoic acid or derivatives Thionyl chloride or oxalyl chloride High efficiency, but uses toxic chlorinating agents
2. Amidation with Ethylenediamine Reaction with ethylenediamine in inert solvents Base catalysis, controlled temperature Moderate to high yields (~70-85%)

Limitations:

  • Use of chlorinating reagents with environmental concerns.
  • Possible formation of side products requiring purification.

Multi-Component Coupling and Hydrogenation

A more recent method involves coupling reactions followed by hydrogenation:

Step Description Reagents & Conditions Yield & Notes
1. Coupling of amines with activated intermediates Using coupling agents like EDC or DCC Organic solvents, room temperature Good yields, mild conditions
2. Hydrogenation Catalytic hydrogenation over Pd/C or Raney Ni Hydrogen atmosphere, 25-100°C High purity, scalable

Variations and Optimizations

One-Pot Synthesis

Some patents describe combined steps, such as nitrile formation and amidation, in a single vessel to reduce time and waste. For instance, one process involves:

  • Reacting chlorinated precursors with cyanide to form nitriles.
  • Direct hydrogenation to amides.
  • Final amidation with aminoethylamine.

Use of Alternative Catalysts and Solvents

  • Catalysts like palladium on carbon, platinum on carbon, and Raney nickel are common.
  • Solvents include tetrahydrofuran, ethanol, methanol, and water, selected based on reactivity and environmental considerations.

Data Table Summarizing Preparation Methods

Method Raw Materials Key Reactions Catalysts Solvents Yield (%) Environmental Impact
Method A 2,3-dichlorotrifluorotoluene Fluorination, cyanide substitution, hydrolysis Catalysts for fluorination, Pd/C N,N-Dimethylacetamide, ethyl acetate >87 Moderate, recyclable catalysts
Method B Trifluoromethylbenzoic acid derivatives Chlorination, amidation Thionyl chloride, base Toluene, dichloromethane 70-85 Toxic chlorinating agents used
Method C Chlorinated precursors Coupling, hydrogenation EDC, DCC, Pd/C, Raney Ni Ethanol, tetrahydrofuran >90 Mild, scalable

Research Findings and Perspectives

  • Yield Optimization: High yields (>90%) are achievable with optimized catalysts and reaction conditions.
  • Environmental Considerations: Preference is shifting toward greener solvents and catalysts, avoiding chlorinating reagents where possible.
  • Industrial Feasibility: Multi-step processes with high selectivity and minimal waste are suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: In organic synthesis, N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings. Its trifluoromethyl group can enhance the thermal and chemical stability of these materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and electronic effects. The aminoethyl side chain can form hydrogen bonds with specific amino acid residues, further stabilizing the compound-target complex.

Comparison with Similar Compounds

    N-(2-Aminoethyl)benzamide: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    2-(Trifluoromethyl)benzamide: Lacks the aminoethyl side chain, affecting its ability to form hydrogen bonds and interact with biological targets.

    N-(2-Aminoethyl)-4-(trifluoromethyl)benzamide: The trifluoromethyl group is positioned differently, which can influence the compound’s reactivity and binding properties.

Uniqueness: N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the aminoethyl side chain. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Biological Activity

N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a benzamide moiety, which significantly influences its biological properties. The molecular formula is C9H10F3N1OC_9H_{10}F_3N_1O, with a molecular weight of approximately 233.18 g/mol.

Key Structural Features:

  • Amino Group: Contributes to the compound's solubility and interaction with biological targets.
  • Trifluoromethyl Group: Enhances lipophilicity, facilitating membrane penetration and bioavailability.

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression, particularly in cancer cells. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in tumor cells, making it a candidate for cancer therapy.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its activity has been evaluated through several assays, including MTT assays for cell viability and flow cytometry for apoptosis detection.

Cytotoxicity Assays

Cell Line IC50 (µM) Mechanism
MCF-70.65Induction of apoptosis
HeLa1.50Cell cycle arrest
A5492.41HDAC inhibition

Case Studies and Research Findings

  • Cancer Cell Line Studies:
    • A study demonstrated that this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.65 µM, comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights:
    • Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase-3 cleavage in cancer cells . This suggests a robust mechanism through which the compound exerts its anticancer effects.
  • Comparative Studies:
    • In comparative studies with similar compounds, N-(2-aminoethyl)-4-(trifluoromethyl)benzamide showed superior HDAC inhibitory activity, indicating that the position of the trifluoromethyl group significantly affects biological activity.

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